molecular formula C7H10ClN B2471558 1-Ethynyl-2-azabicyclo[2.1.1]hexane hydrochloride CAS No. 2126160-91-4

1-Ethynyl-2-azabicyclo[2.1.1]hexane hydrochloride

Cat. No.: B2471558
CAS No.: 2126160-91-4
M. Wt: 143.61
InChI Key: ZNJFROWJKBEOKJ-UHFFFAOYSA-N
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Description

1-Ethynyl-2-azabicyclo[211]hexane hydrochloride is a chemical compound with the molecular formula C₇H₁₀ClN It is known for its unique bicyclic structure, which includes an ethynyl group and an azabicyclohexane ring

Scientific Research Applications

1-Ethynyl-2-azabicyclo[2.1.1]hexane hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound’s unique structure makes it valuable in the development of new materials and chemical processes.

Safety and Hazards

The compound has been labeled with the GHS07 pictogram . The signal word for this compound is "Warning" . For more detailed safety information, please refer to the MSDS .

Mechanism of Action

Target of Action

It’s known that this compound is used in the preparation of ligand-directed degraders (ldds) , which are a class of drugs designed to selectively bind and degrade disease-causing proteins.

Mode of Action

The compound is synthesized through an intramolecular displacement of a primary alkyl chloride with a tert-butylsulfinamide, resulting in the formation of the [2.1.1]-bicyclic ring system . This structure may play a crucial role in its interaction with its targets.

Result of Action

Given its use in the synthesis of ldds , it can be inferred that it may contribute to the selective binding and degradation of target proteins.

Preparation Methods

The synthesis of 1-Ethynyl-2-azabicyclo[2.1.1]hexane hydrochloride typically involves the following steps:

Industrial production methods may involve batchwise, multigram preparations to ensure the consistent quality and yield of the compound .

Chemical Reactions Analysis

1-Ethynyl-2-azabicyclo[2.1.1]hexane hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The ethynyl group can participate in substitution reactions with nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

1-Ethynyl-2-azabicyclo[2.1.1]hexane hydrochloride can be compared with other similar compounds, such as:

    2-Azabicyclo[2.1.1]hexane hydrochloride: Lacks the ethynyl group, which affects its reactivity and applications.

    1-Ethynyl-2-azabicyclo[2.2.1]heptane hydrochloride:

    1-Ethynyl-2-azabicyclo[3.1.1]octane hydrochloride: Features a larger ring system, which influences its stability and reactivity.

The uniqueness of this compound lies in its specific ring structure and the presence of the ethynyl group, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-ethynyl-2-azabicyclo[2.1.1]hexane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N.ClH/c1-2-7-3-6(4-7)5-8-7;/h1,6,8H,3-5H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNJFROWJKBEOKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC12CC(C1)CN2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2126160-91-4
Record name 1-ethynyl-2-azabicyclo[2.1.1]hexane hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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